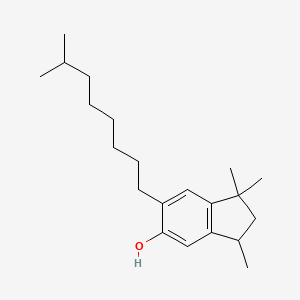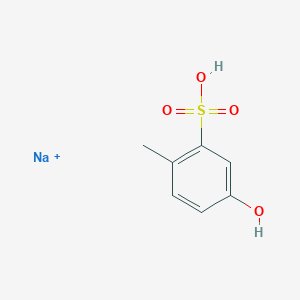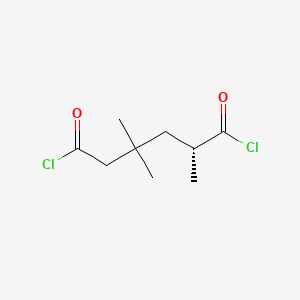
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is a complex organic compound that features a piperidine ring substituted with a phenylmethyl group and an amino group attached to a propiononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile typically involves the reaction of 1-(phenylmethyl)-4-piperidone with an appropriate amine and a nitrile source. One common method involves the reductive amination of 1-(phenylmethyl)-4-piperidone with 3-aminopropionitrile in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylmethyl)-4-piperidone: A precursor in the synthesis of the target compound.
3-Aminopropionitrile: Another precursor used in the synthesis.
Piperazine derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylmethyl group and a propiononitrile moiety makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
83783-71-5 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C15H21N3/c16-9-4-10-17-15-7-11-18(12-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-8,10-13H2 |
InChI Key |
VVCSAMZZQCPYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


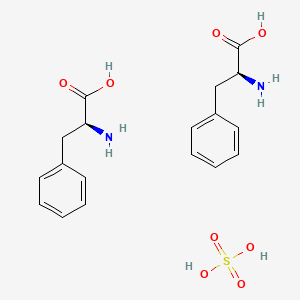
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
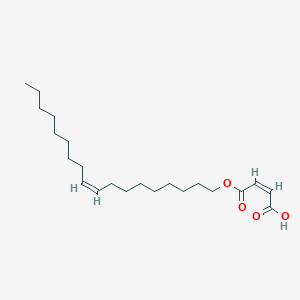


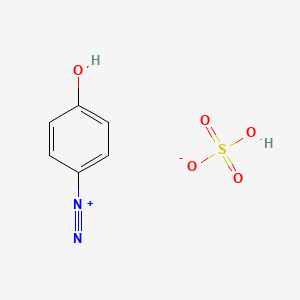
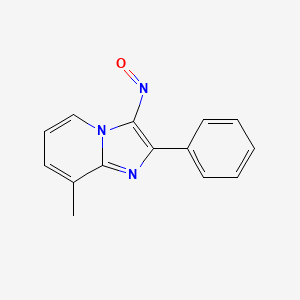


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

